Deprodone propionate

Descripción general

Descripción

El propionato de deprodone es un corticosteroide glucocorticoide sintético conocido por sus potentes propiedades antiinflamatorias. Se utiliza principalmente en aplicaciones dermatológicas, particularmente en el tratamiento de afecciones como el eccema, la psoriasis y los queloides . Este compuesto se formula a menudo en cintas y parches para su administración transdérmica, proporcionando una liberación constante y controlada del ingrediente activo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El propionato de deprodone se sintetiza mediante la esterificación de la prednisolona en la posición 17 con ácido propiónico. El proceso implica los siguientes pasos :

Oxidación: La prednisolona se oxida utilizando trióxido de cromo y nitrato de manganeso en ácido acético para formar 21-deoxiprednisolona.

Esterificación: El producto oxidado se esterifica luego con anhídrido propiónico en presencia de ácido p-toluensulfónico como catalizador.

Reducción: El paso final implica la reducción del producto esterificado utilizando borohidruro de potasio para producir propionato de deprodone.

Métodos de producción industrial

La producción industrial del propionato de deprodone sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para un alto rendimiento y pureza, con un control estricto de las condiciones de reacción para garantizar la consistencia y la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El propionato de deprodone experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la molécula.

Sustitución: Las reacciones de sustitución pueden ocurrir en posiciones específicas en el esqueleto esteroideo.

Reactivos y condiciones comunes

Oxidación: Trióxido de cromo, nitrato de manganeso, ácido acético.

Reducción: Borohidruro de potasio.

Esterificación: Anhídrido propiónico, ácido p-toluensulfónico.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos del propionato de deprodone, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Treatment of Hypertrophic Scars and Keloids

Deprodone propionate is widely recognized for its effectiveness in treating hypertrophic scars and keloids. Recent studies highlight its use as a first-line treatment in Japan, where it has shown significant results:

- A study involving 60 patients treated with this compound plaster indicated that 70.8% experienced improved scar characteristics after six months .

- In a notable case, a woman with a 40-year-old aggressive keloid was successfully treated using only this compound plaster, demonstrating the compound's potential as a standalone therapy .

Comparison with Other Treatments

When compared to other corticosteroids like fludroxycortide and betamethasone valerate, this compound has been shown to be more effective in treating larger and more aggressive scars:

| Corticosteroid | Potency | Formulation | Efficacy |

|---|---|---|---|

| This compound | Potent (20 μg/cm²) | Plaster | High efficacy in hypertrophic scars |

| Fludroxycortide | Moderate (4 μg/cm²) | Tape | Lower efficacy |

| Betamethasone Valerate | Moderate (30 μg/cm²) | Tape | Effective but less than deprodone |

Successful Treatment Outcomes

- A severe axillary keloid case treated with this compound showed significant improvement after consistent application, leading to enhanced patient quality of life .

- Another study reported that patients using this compound plaster experienced minimal side effects, with only a 0.7% incidence of contact dermatitis .

Comparative Effectiveness

In clinical settings, this compound has been preferred over other treatment modalities due to its lower side effect profile and ease of use. Observational studies have emphasized its role as a mainstay in scar management protocols, especially for patients who do not respond to other treatments .

Mecanismo De Acción

El propionato de deprodone ejerce sus efectos uniéndose a los receptores de glucocorticoides en la piel. Esta unión inicia una cascada de eventos moleculares que dan como resultado la supresión de las respuestas inflamatorias. Las principales vías involucradas incluyen la inhibición de las citoquinas proinflamatorias y la reducción de la proliferación de fibroblastos, lo que ayuda a prevenir la formación de cicatrices .

Comparación Con Compuestos Similares

Compuestos similares

Fludroxicortida: Otro corticosteroide utilizado en dermatología, pero menos potente que el propionato de deprodone.

Flurandrenolida: Comúnmente utilizado en los EE. UU., es efectivo pero no tan potente como el propionato de deprodone.

Unicidad

El propionato de deprodone se destaca por su mayor potencia y eficacia en el tratamiento de afecciones dermatológicas graves. Su capacidad para proporcionar una liberación constante y controlada a través de sistemas de administración transdérmica lo convierte en una opción preferida en el manejo de cicatrices .

Actividad Biológica

Deprodone propionate is a synthetic corticosteroid primarily used in dermatological applications, particularly for treating hypertrophic scars and keloids. Its biological activity is characterized by its anti-inflammatory properties, which play a crucial role in modulating the healing process of the skin.

This compound functions by binding to glucocorticoid receptors, which leads to the modulation of gene expression involved in inflammation and immune response. This results in:

- Inhibition of inflammatory cytokines : Deprodone reduces the production of pro-inflammatory cytokines, thereby decreasing inflammation at the site of application.

- Fibroblast regulation : It affects fibroblast activity, which is critical in scar formation, by inhibiting excessive collagen production that leads to keloid and hypertrophic scar development .

Clinical Applications

This compound is primarily indicated for:

- Keloids and Hypertrophic Scars : It has been shown to effectively treat these conditions through transdermal delivery systems like tapes and plasters. A study reported that 70.8% of patients with previously nonresponsive scars showed improvement after switching to this compound plaster .

- Chronic Skin Conditions : Its anti-inflammatory properties make it suitable for various dermatological conditions beyond scarring.

Case Study 1: Treatment of Aggressive Keloid

A woman with a 40-year history of an aggressive keloid was treated solely with this compound plaster. Over three years, significant improvement was noted, including pain reduction and flattening of the keloid. The treatment was well-tolerated with minimal side effects, highlighting this compound's efficacy as a first-line therapy .

Case Study 2: Pediatric Application

In a clinical trial involving pediatric patients, this compound was applied via tape for managing hypertrophic scars. The results demonstrated a marked reduction in scar thickness and improved cosmetic appearance after consistent use over several months .

Comparative Efficacy

The following table summarizes the effectiveness of this compound compared to other corticosteroids used for scar treatment:

| Corticosteroid | Potency Level | Efficacy in Keloids | Side Effects |

|---|---|---|---|

| This compound (Eclar) | Strong (Grade III) | High | Low (0.7% contact dermatitis) |

| Fludroxycortide (Drenison) | Medium (Grade IV) | Moderate | Moderate |

| Betamethasone Valerate | Strong (Grade III) | Moderate | Higher risk of atrophy |

Research Findings

Recent studies have reinforced the role of this compound in scar management:

- Long-term Use : Research indicates that nonhalogenated steroids like deprodone can be used long-term without significant side effects, making them preferable for chronic conditions .

- Guidelines for Use : Japanese guidelines recommend corticosteroid tapes as first-line treatments for hypertrophic scars and keloids due to their effectiveness and safety profile .

Propiedades

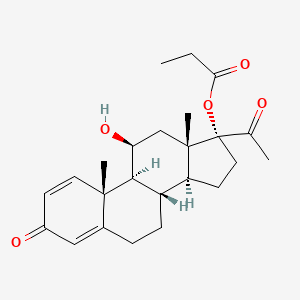

IUPAC Name |

[(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O5/c1-5-20(28)29-24(14(2)25)11-9-18-17-7-6-15-12-16(26)8-10-22(15,3)21(17)19(27)13-23(18,24)4/h8,10,12,17-19,21,27H,5-7,9,11,13H2,1-4H3/t17-,18-,19-,21+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSFVGQMPYTGJY-GNSLJVCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20424-00-4 | |

| Record name | Deprodone propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20424-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deprodone 17-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020424004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11β,17-dihydroxypregna-1,4-diene-3,20-dione 17-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEPRODONE PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S377ZHW5OE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.